

Introduction: Bridging Structure and Function in Drug Discovery

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Compound of Interest

Compound Name: 2-(2-Bromo-ethyl)-[1,2]oxazinanane

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In the landscape of modern drug discovery and chemical research, a molecule's identity is defined by more than just its structure; it is characterized by a suite of physicochemical properties that dictate its behavior, from benchtop solubility to in-vivo pharmacokinetics. 2-(2-Bromo-ethyl)-oxazinanane, a heterocyclic compound featuring a saturated six-membered ring with nitrogen and oxygen atoms, represents a class of scaffolds with potential utility in medicinal chemistry. The presence of a reactive bromo-ethyl side chain suggests its role as a versatile intermediate for introducing the oxazinanane moiety into larger, more complex molecules.

This guide provides a comprehensive framework for the characterization of 2-(2-Bromo-ethyl)-oxazinanane. As a Senior Application Scientist, my objective is not merely to list data points, but to illuminate the causal relationships between experimental choices and the insights they yield. We will explore the critical physicochemical parameters, the authoritative methods for their determination, and the scientific rationale that underpins each protocol. This document is designed to be a self-validating system of inquiry for researchers, scientists, and drug development professionals seeking to fully characterize this or structurally similar molecules.

Molecular Identity and Core Properties

The foundational step in characterizing any chemical entity is to establish its fundamental molecular properties. These values are the cornerstone for all subsequent experimental design and data interpretation.

Property	Value	Source
Chemical Name	2-(2-Bromo-Ethyl)-[1] [2]Oxazinane	[3]
CAS Number	1357354-11-0	[3]
Molecular Formula	C ₆ H ₁₂ BrNO	[3]
Molecular Weight	194.07 g/mol	[3]
Canonical SMILES	C1CCN(CCO1)CCBr	N/A

Note: Experimental values for properties such as melting point, boiling point, and LogP are not widely published for this specific compound. This guide will therefore focus on the established methodologies for their determination.

Thermal Properties: Melting and Boiling Points

The melting and boiling points are fundamental physical constants that provide a preliminary indication of a substance's purity and the strength of its intermolecular forces.[2] A sharp, well-defined melting point range (typically 0.5-1.0°C) is characteristic of a pure crystalline compound, whereas impurities will depress the melting point and broaden the range.[4]

Causality in Experimental Choice: The Capillary Method

The capillary method is the standard and most accessible technique for melting point determination in a research setting.[5][6] Its selection is based on its high accuracy, small sample requirement, and reproducibility. For the boiling point, a similar capillary-based technique (Thiele tube or a dedicated apparatus) is employed, which relies on observing the temperature at which the liquid's vapor pressure equals the atmospheric pressure.[1][2]

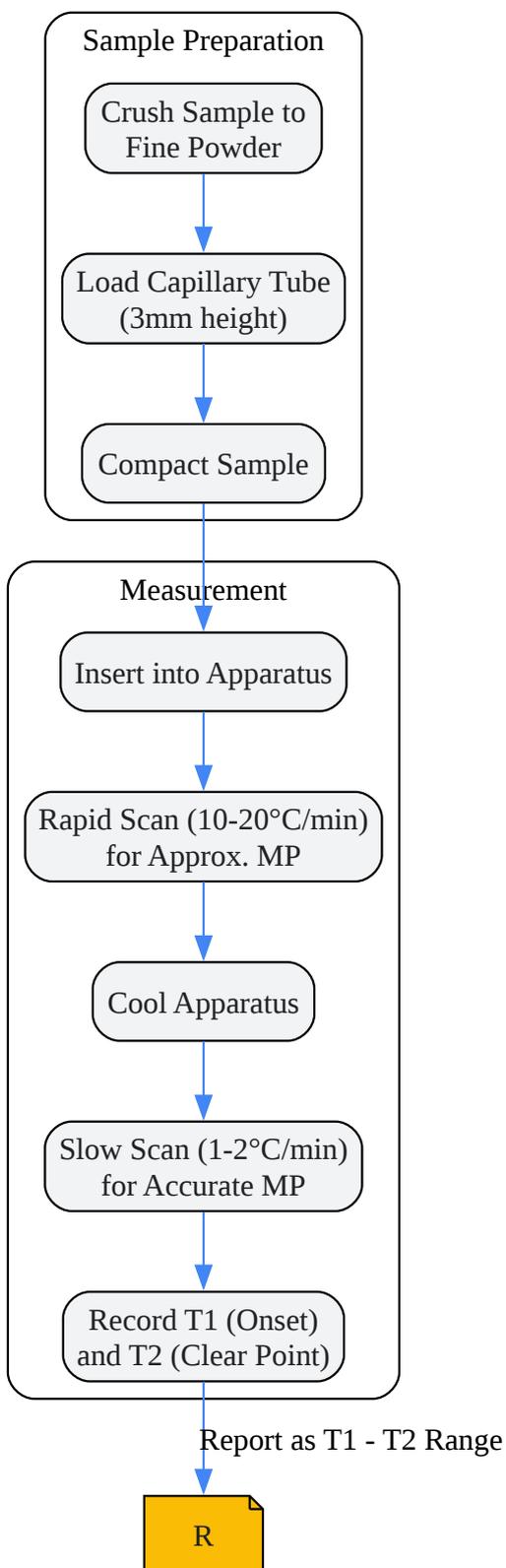
Experimental Protocol: Melting Point Determination via Capillary Method

This protocol outlines the steps for an accurate melting point measurement using a modern melting point apparatus.

- Sample Preparation:

- Ensure the sample of 2-(2-Bromo-ethyl)-oxazinane is a fine, dry powder. If the sample is crystalline, gently crush it in a mortar and pestle.[5]
- Press the open end of a glass capillary tube into the powder multiple times.[7]
- Compact the sample to a height of approximately 3 mm at the bottom of the sealed tube by tapping it on a hard surface or dropping it through a long glass tube.[5][7]
- Preliminary Measurement (Rapid Scan):
 - Insert the capillary into the heating block of the apparatus.
 - Set a rapid heating rate (e.g., 10-20°C per minute) to quickly determine an approximate melting range. This conserves time.
- Accurate Measurement:
 - Allow the apparatus to cool to at least 5°C below the approximate melting point found in the preliminary scan.[5]
 - Using a fresh sample, set a slow, precise heating rate (e.g., 1-2°C per minute).
 - Record the temperature at which the first drop of liquid appears (T_1) and the temperature at which the entire sample becomes a clear liquid (T_2). The melting point is reported as the range $T_1 - T_2$.

Visualization: Melting Point Determination Workflow



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Caption: Workflow for determining melting point using the capillary method.

Solubility: The Gateway to Biological Activity

Solubility is arguably one of the most critical physicochemical parameters in drug discovery.^[8] It directly influences bioavailability, formulation strategies, and the reliability of bioassay results.^[8] For a compound like 2-(2-Bromo-ethyl)-oxazinane, understanding its solubility in both aqueous and organic solvents is essential for its application as a research tool or potential drug scaffold.

Causality in Experimental Choice: Kinetic vs. Thermodynamic Solubility

In early-stage research, two types of solubility are typically measured:

- **Kinetic Solubility:** Measures the concentration at which a compound, dissolved in an organic solvent like DMSO, precipitates when added to an aqueous buffer. This high-throughput method is ideal for initial screening of compound libraries to flag potential issues.^{[8][9]}
- **Thermodynamic (Equilibrium) Solubility:** Represents the true saturation concentration of a compound in a solvent at equilibrium.^[9] This is a more time-consuming but accurate "gold standard" measurement, often determined by the shake-flask method, and is crucial for pre-formulation development.^{[8][10]}

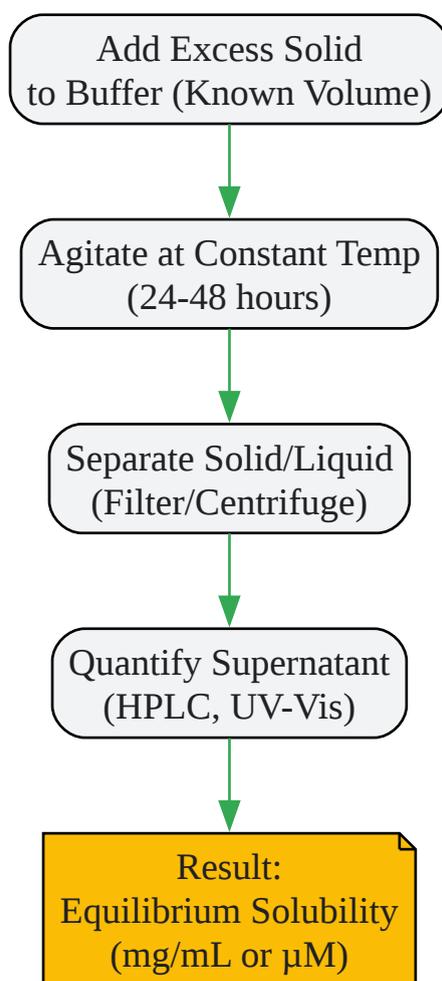
Experimental Protocol: Thermodynamic Solubility via Shake-Flask Method

This protocol is the benchmark for determining equilibrium solubility.

- **Preparation:**
 - Prepare a series of buffers across a relevant pH range (e.g., pH 1.2 to 6.8 for oral drug candidates).^[10]
 - Add an excess amount of solid 2-(2-Bromo-ethyl)-oxazinane to a known volume of each buffer in separate vials. The solid should be visibly present.
- **Equilibration:**

- Seal the vials and agitate them at a constant, controlled temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[8]
- Sample Separation:
 - After equilibration, allow the vials to stand, letting the excess solid settle.
 - Carefully withdraw an aliquot of the supernatant. It is critical to separate the dissolved compound from the undissolved solid, typically achieved by filtration or centrifugation.[11]
- Quantification:
 - Analyze the concentration of the compound in the filtered or centrifuged supernatant using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.[8][12]
 - The measured concentration is the thermodynamic solubility at that specific pH and temperature.

Visualization: Shake-Flask Solubility Workflow



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Caption: Standard workflow for the shake-flask equilibrium solubility assay.

Lipophilicity (LogP): Predicting Membrane Permeability

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key determinant of its ability to cross biological membranes. It is most commonly quantified as the octanol-water partition coefficient (P), or its logarithmic form, LogP.^[13]

- LogP < 0: The compound is predominantly hydrophilic (prefers the aqueous phase).^[13]
- LogP = 0: The compound partitions equally between aqueous and lipid phases.^[14]

- $\text{LogP} > 0$: The compound is predominantly lipophilic (prefers the lipid phase).[13]

Causality in Experimental Choice: Shake-Flask vs. HPLC

- Shake-Flask Method: This is the traditional and most accurate method. It involves directly measuring the concentration of the solute in both the octanol and water layers after they have been mixed and separated. Its accuracy makes it the reference method.[13]
- HPLC Method: A faster, automated alternative where the LogP is estimated based on the compound's retention time on a reverse-phase HPLC column. It is calibrated using compounds with known LogP values. This is suitable for higher throughput screening.[13][15]

Experimental Protocol: LogP Determination via Shake-Flask Method

- Phase Preparation:
 - Saturate n-octanol with water and, separately, water (or a pH 7.4 buffer) with n-octanol by mixing them vigorously and allowing them to separate. This pre-saturation is critical for accurate results.[15]
- Partitioning:
 - Dissolve a known amount of 2-(2-Bromo-ethyl)-oxazinane in one of the phases (e.g., the aqueous phase).
 - Add a known volume of the other phase to create a two-phase system.
 - Shake the mixture vigorously to facilitate partitioning of the compound between the two immiscible layers.
 - Allow the layers to fully separate, often aided by centrifugation.
- Quantification:
 - Carefully sample both the upper (octanol) and lower (aqueous) layers.

- Determine the concentration of the compound in each layer using a suitable analytical method (e.g., HPLC-UV).
- Calculation:
 - Calculate the partition coefficient (P) using the formula: $P = \frac{[\text{Concentration in Octanol}]}{[\text{Concentration in Aqueous Phase}]}$ [\[13\]](#)
 - The final value is expressed as LogP: $\text{LogP} = \log_{10}(P)$ [\[13\]](#)

Spectroscopic Characterization

Spectroscopy is indispensable for confirming the chemical structure and purity of a synthesized compound. A complete dataset including Mass Spectrometry, Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy provides unambiguous structural elucidation.

- Mass Spectrometry (MS): This technique provides the molecular weight of the compound by measuring its mass-to-charge ratio.[\[16\]](#) For 2-(2-Bromo-ethyl)-oxazinane, the presence of bromine would be evident from a characteristic isotopic pattern (^{19}Br and ^{81}Br are in a ~1:1 ratio), resulting in two major peaks (M and M+2) of nearly equal intensity.
- Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule.[\[16\]](#) For this compound, one would expect to see C-H stretching vibrations for the alkane backbone, a C-O stretch for the ether linkage within the oxazinane ring, and a C-N stretch. The absence of certain peaks (e.g., O-H or C=O) is equally important for confirming the structure.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides the most detailed structural information, revealing the carbon-hydrogen framework.
 - ^1H NMR: Shows the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.
 - ^{13}C NMR: Shows the number of different types of carbon atoms in the molecule.[\[17\]](#)

- 2D NMR (e.g., COSY, HMQC, HMBC): These advanced techniques are used to definitively establish the connectivity between protons and carbons, confirming the complete structure of the molecule.[\[18\]](#)

Conclusion

The physicochemical properties of 2-(2-Bromo-ethyl)-oxazinane, or any novel compound, are not merely a checklist of values but a cohesive dataset that predicts its behavior and potential. By employing the robust, validated protocols detailed in this guide—from capillary-based thermal analysis to shake-flask solubility and spectroscopic elucidation—researchers can build a comprehensive profile of their molecule. This foundational knowledge is paramount, enabling informed decisions in medicinal chemistry, process development, and formulation science, ultimately accelerating the journey from molecular concept to functional application.

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